4-[5-(4-Hydroxy-3-methoxyphenyl)penta-1,4-dien-1-YL]-2-methoxyphenol
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Overview
Description
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene is an organic compound known for its potential applications in various scientific fields. This compound is a derivative of curcumin, a natural product found in turmeric. It has been studied for its biological activities, including anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene typically involves the reaction of vanillin with acetone under ultrasonic irradiation. The process is carried out at temperatures ranging from 25°C to 60°C, with a mole ratio of vanillin to acetone of 2:1 . This method yields the compound with high purity and efficiency.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of ultrasonic irradiation in industrial settings ensures high yield and purity, making the process efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its cytotoxic effects on cancer cells, particularly colon cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects primarily through the induction of apoptosis in cancer cells. It activates caspase-3 and decreases the level of Bcl-2 protein, leading to programmed cell death. The compound also acts as a Michael acceptor, reacting with thiol groups in proteins, which disrupts cellular functions and induces apoptosis .
Comparison with Similar Compounds
Similar Compounds
Curcumin: The parent compound from which 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene is derived.
1,7-Bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione: Another curcumin derivative with similar biological activities.
Uniqueness
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene is unique due to its improved pharmacokinetic profile compared to curcumin. It has a longer half-life, better absorption, and lower metabolism, making it a more effective therapeutic agent .
Properties
IUPAC Name |
4-[5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-22-18-12-14(8-10-16(18)20)6-4-3-5-7-15-9-11-17(21)19(13-15)23-2/h4-13,20-21H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUITXMZDWYBZLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCC=CC2=CC(=C(C=C2)O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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